5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VTP50469 is a novel, orally-available inhibitor of the interaction between Menin and Mixed Lineage Leukemia 1 (MLL1). This compound has shown significant efficacy against leukemia with MLL-rearrangements and nucleophosmin 1 (NPM1) mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VTP50469 involves structure-based design to yield a potent small-molecule inhibitor of the Menin-MLL1 binding interaction. The optimization of the inhibitor structure led to the development of VTP50469, which is highly selective and effective in vitro and in vivo .
Industrial Production Methods: For industrial production, VTP50469 is formulated in mouse chow for oral dosing in preclinical models. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) .
Chemical Reactions Analysis
Types of Reactions: VTP50469 undergoes various biochemical reactions, primarily focusing on its interaction with Menin and MLL1. The compound facilitates the dissociation of Menin from high molecular weight complexes and leads to the eviction of Menin, MLL-fusions, and disruptor of telomeric silencing 1-like (DOT1L) from chromatin .
Common Reagents and Conditions: The common reagents used in the preparation and reactions involving VTP50469 include DMSO, PEG300, and Tween 80. The reaction conditions typically involve oral administration in preclinical models .
Major Products Formed: The major products formed from the reactions involving VTP50469 include the dissociation of Menin from chromatin and the suppression of MLL-fusion target genes .
Scientific Research Applications
VTP50469 has a wide range of scientific research applications, particularly in the field of leukemia research. It has shown impressive single-agent activity in preclinical models of MLL-rearranged acute leukemia and NPM1-mutant acute myeloid leukemia (AML) . The compound is also used to study the molecular mechanisms underlying leukemia and to develop targeted therapeutic strategies .
Mechanism of Action
VTP50469 specifically inhibits the proliferation of cell lines carrying MLL-rearrangements or NPM1 mutations with an IC50 of less than 40 nanomolar. The compound facilitates the dissociation of Menin from high molecular weight complexes, leading to the eviction of Menin, MLL-fusions, and DOT1L from chromatin. This results in the reversal of MLL-fusion driven gene expression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to VTP50469 include VTP49477 and other Menin-MLL1 inhibitors. These compounds also target the Menin-MLL1 interaction and have shown efficacy in preclinical models of leukemia .
Uniqueness: VTP50469 is unique in its high selectivity and potency as an orally-available Menin-MLL1 inhibitor. It has shown significant efficacy in reducing leukemia burden in patient-derived xenograft models and has a favorable pharmacokinetic profile .
Biological Activity
The compound 5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a fluorinated benzamide and a spirocyclic moiety, suggest various biological activities that warrant detailed examination.
Chemical Structure and Properties
The molecular formula of the compound is C32H47FN6O4S with a molecular weight of approximately 630.817 g/mol. The compound contains multiple functional groups that influence its biological activity, including:
- Fluorinated benzamide : Enhances lipophilicity and may improve binding affinity to biological targets.
- Spirocyclic structure : Provides unique steric and electronic properties.
Research indicates that the compound functions primarily as an inhibitor of the Menin protein, which plays a crucial role in various cellular processes, including transcription regulation and oncogenic signaling pathways. The inhibition of Menin can disrupt the interaction between Menin and MLL (Mixed-Lineage Leukemia), presenting a potential therapeutic strategy for MLL-rearranged leukemias.
Key Findings from Studies
- Inhibition of Cell Proliferation :
- Mechanistic Insights :
Case Study 1: Inhibition of MLL-Rearranged Leukemia
A study published in Cancer Cell highlighted the efficacy of VTP50469 (the active form of this compound) in preclinical models of MLL-rearranged leukemia. The study reported that treatment led to significant reductions in tumor burden and improved survival rates in animal models. The compound's selectivity for MLL-rearranged cell lines underscores its potential as a targeted therapy for specific leukemia subtypes .
Case Study 2: Structural Analysis
Structural studies using X-ray crystallography have elucidated how this compound binds to Menin, providing insights into its inhibitory mechanism. The binding conformation revealed critical interactions that stabilize the inhibitor within the Menin binding pocket, which could inform further drug design efforts aimed at enhancing potency and selectivity .
Data Tables
Property | Value |
---|---|
Molecular Formula | C32H47FN6O4S |
Molecular Weight | 630.817 g/mol |
IC50 (L1210 Cells) | Nanomolar range |
Binding Target | Menin |
Mechanism | Inhibition of MLL |
Properties
Molecular Formula |
C32H47FN6O4S |
---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C32H47FN6O4S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3 |
InChI Key |
ADHHOUXZPBYYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.